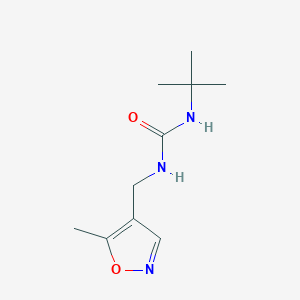

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-7-8(6-12-15-7)5-11-9(14)13-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFPSWTFNIZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor that contains the 5-methylisoxazole moiety. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions could potentially modify the isoxazole ring or the urea moiety.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the urea nitrogen atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea might include other urea derivatives with different substituents, such as:

- 1-(Tert-butyl)-3-(phenyl)urea

- 1-(Tert-butyl)-3-(benzyl)urea

- 1-(Tert-butyl)-3-((5-chloroisoxazol-4-yl)methyl)urea

Uniqueness

The uniqueness of 1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other urea derivatives.

Biological Activity

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea is an organic compound that combines a tert-butyl group with a 5-methylisoxazole moiety within a urea framework. This unique structural combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including inflammatory and microbial conditions. The compound's biological activity is influenced by its lipophilicity and steric properties, which may enhance its interaction with biological targets.

Chemical Structure

The chemical structure of 1-(tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The urea functional group may facilitate binding to active sites, while the isoxazole ring can participate in π-π stacking and hydrogen bonding interactions. These interactions are crucial for modulating enzymatic activities or receptor functions, leading to therapeutic effects.

Biological Activity and Applications

1-(Tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, modifications in the isoxazole ring have been shown to enhance anti-tuberculosis activity significantly. A study demonstrated that increasing hydrophobicity through tert-butyl substitution improved the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, highlighting the potential of this compound in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea, a comparison with structurally related compounds is essential. Below is a summary table highlighting key features and activities:

| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 1-(tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea | Tert-butyl + 5-methylisoxazole | Antimicrobial, Anti-inflammatory | TBD |

| 1-((5-Methylisoxazol-4-yl)methyl)-3-phenylurea | Phenyl instead of tert-butyl | Moderate antimicrobial | 50 |

| 1-(tert-butyl)-3-(thiophen-2-yl)urea | Thiophene ring instead of isoxazole | Low antimicrobial | >100 |

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives based on the urea scaffold. One notable study synthesized several analogs, including those with modifications to the isoxazole ring, assessing their anti-tubercular efficacy. The introduction of a methyl group at the 5-position was found to enhance potency significantly, suggesting that similar modifications could be beneficial for 1-(tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-3-((5-methylisoxazol-4-yl)methyl)urea, and how can purity be validated?

- Methodology : The compound can be synthesized via coupling reactions using tert-butyl isocyanate and 5-methylisoxazol-4-ylmethylamine. Key steps include:

- Reaction Conditions : Use DMF as a solvent at 50°C for 16 hours with catalytic DMAP to enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

- Characterization : Validate purity via LC-MS (ESI) for molecular ion confirmation (e.g., m/z 319 [M+H]⁺) and ¹H-NMR to verify structural integrity (e.g., tert-butyl singlet at δ 1.32 ppm, isoxazole proton at δ 6.58 ppm) .

Q. How can solubility and stability be assessed for this compound under varying experimental conditions?

- Methodology :

- Solubility Testing : Use a shake-flask method with solvents of increasing polarity (hexane, DCM, DMSO, water). Quantify via UV-Vis spectroscopy at λmax (e.g., ~270 nm for aromatic moieties) .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products can be identified via high-resolution MS/MS .

Q. What spectroscopic techniques are most reliable for confirming the urea linkage in this compound?

- Methodology :

- FT-IR : Look for urea N-H stretches (~3350 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).

- ¹³C-NMR : Confirm the urea carbonyl signal at δ ~155 ppm.

- X-ray Crystallography (if crystals are obtainable): Resolve bond angles and distances to validate the planar urea moiety, as demonstrated in analogous urea derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or predict biological interactions of this compound?

- Methodology :

- Quantum Mechanics (QM) : Use Gaussian or ORCA to model transition states for key reactions (e.g., urea bond formation) and calculate activation energies.

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- COMSOL Multiphysics : Model diffusion and reaction kinetics in scaled-up syntheses to optimize parameters like temperature and stirring rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

- Methodology :

- Variable Temperature NMR : Perform experiments in DMSO-d6 at 25–80°C to assess dynamic effects (e.g., hindered rotation around the urea bond).

- Ion-Suppression LC-MS : Add 0.1% formic acid to mobile phases to minimize sodium/potassium adducts.

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodology :

- Analog Synthesis : Modify the tert-butyl group (e.g., cyclopentyl, isopropyl) and isoxazole methyl position. Use a factorial design to vary substituents systematically .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2, CYP450) with IC50 determination via nonlinear regression.

- Statistical Analysis : Apply ANOVA to identify significant structural contributors to activity, using tools like GraphPad Prism .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of the urea moiety?

- Methodology :

- Kinetic Studies : Monitor hydrolysis in buffers (pH 2–10) at 37°C using HPLC. Calculate rate constants (k) and half-lives (t1/2).

- Isotope Effects : Compare hydrolysis rates in H2O vs. D2O to differentiate acid/base-catalyzed mechanisms.

- DFT Calculations : Model transition states for hydrolysis to predict pH-dependent stability .

Methodological Frameworks

Q. How can theoretical frameworks guide hypothesis-driven research on this compound?

- Approach :

- Link studies to urea-based enzyme inhibition theories (e.g., competitive vs. allosteric binding).

- Use the Hammett equation to correlate substituent electronic effects with reaction rates or bioactivity .

Q. What experimental designs minimize bias in biological activity assessments?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.